tert-Butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
tert-Butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and a tert-butyl ester group at the 3rd position of the tetrahydroisoquinoline ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the bromination of a suitable isoquinoline precursor followed by esterification. One common method involves the bromination of 1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromo derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding tetrahydroisoquinoline derivative.
Oxidation Reactions: Oxidation can lead to the formation of isoquinoline derivatives with different oxidation states
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or alkoxides in polar solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products:
- Substituted isoquinoline derivatives
- Reduced tetrahydroisoquinoline derivatives
- Oxidized isoquinoline derivatives
Scientific Research Applications
Chemistry: tert-Butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and natural product analogs .
Biology: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives and their potential as enzyme inhibitors or receptor ligands .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and tert-butyl ester group contribute to its binding affinity and selectivity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2-carboxylate
- tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2-carboxylate
Uniqueness: tert-Butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other isoquinoline derivatives. The presence of the bromine atom at the 6th position and the tert-butyl ester group at the 3rd position enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C14H18BrNO2 |
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Molecular Weight |
312.20 g/mol |
IUPAC Name |
tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)12-7-10-6-11(15)5-4-9(10)8-16-12/h4-6,12,16H,7-8H2,1-3H3 |
InChI Key |
USQLTPGQTWHVBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=C(CN1)C=CC(=C2)Br |
Origin of Product |
United States |
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